

An In-depth Technical Guide to C4-Ceramide: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **C4-ceramide**

Cat. No.: **B15286528**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules that are central to the structure of cellular membranes and play critical roles as signaling molecules in a variety of cellular processes.^[1] Composed of a sphingosine backbone linked to a fatty acid via an amide bond, the length of the fatty acid chain dictates the specific properties and functions of the ceramide species.^[2] This guide focuses on **C4-ceramide**, a short-chain ceramide that has garnered significant interest in the scientific community due to its cell-permeable nature and its ability to mimic the biological effects of endogenous long-chain ceramides. Its utility as an experimental tool has been instrumental in elucidating the complex roles of ceramides in cellular signaling, including the regulation of apoptosis, cell cycle arrest, and stress responses. This document provides a comprehensive overview of the structure, chemical properties, biological functions, and relevant experimental methodologies associated with **C4-ceramide**, intended to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug development.

C4-Ceramide: Structure and Chemical Properties

C4-ceramide, also known as N-butyroyl-D-erythro-sphingosine, is characterized by a four-carbon butyroyl group attached to the sphingosine backbone.^[3] This short acyl chain confers

greater water solubility compared to its long-chain counterparts, allowing for efficient delivery to cells in culture.^[3]

Chemical Structure:

- Systematic Name: N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-butanamide^{[3][4]}
- Molecular Formula: C₂₂H₄₃NO₃^{[3][4]}
- Molecular Weight: 369.6 g/mol ^{[3][4]}
- CAS Number: 74713-58-9^{[3][4]}

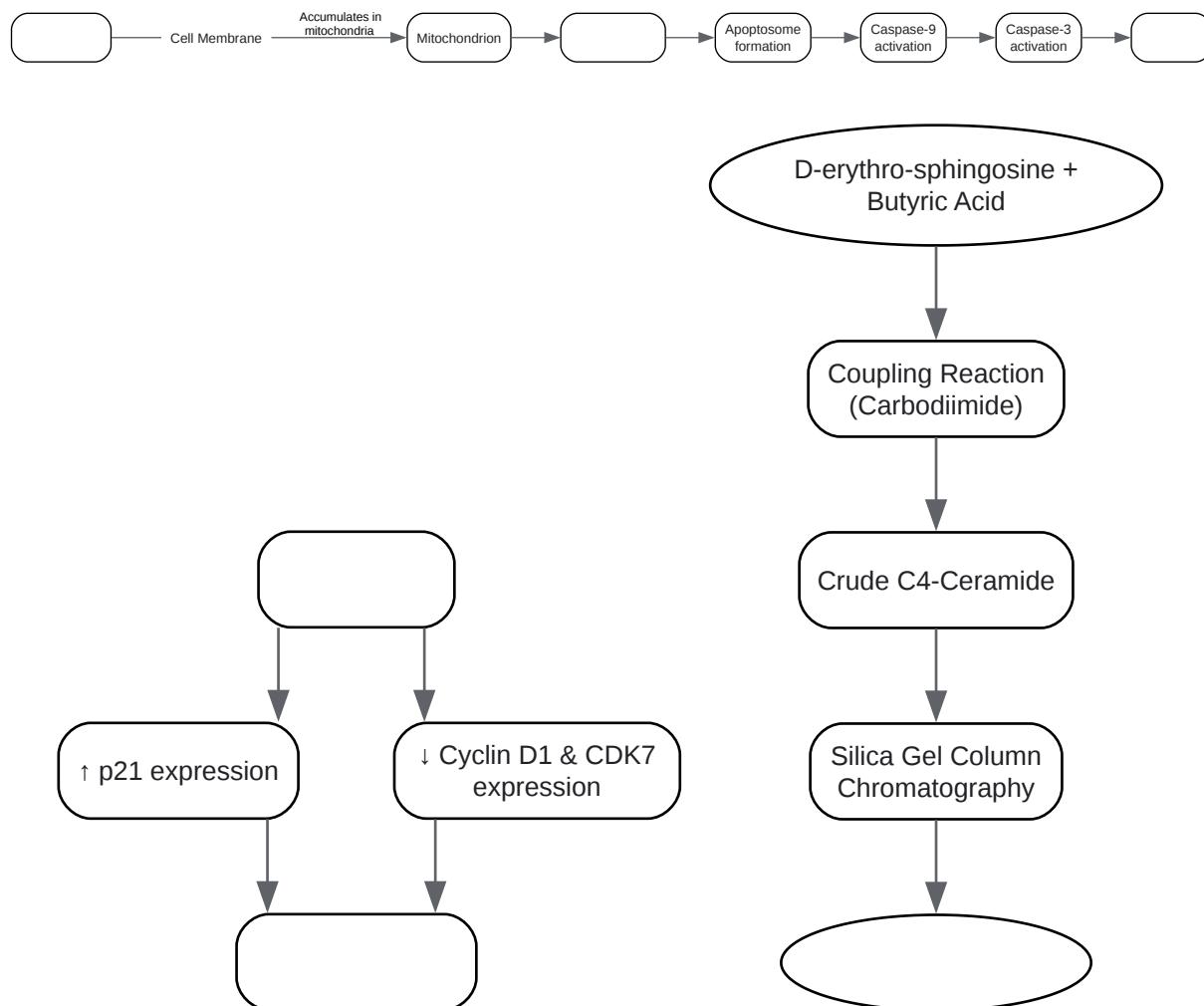
The structure of **C4-ceramide** consists of a D-erythro-sphingosine base, which is an 18-carbon amino alcohol with a trans double bond between carbons 4 and 5.^[2] The butyramide is attached to the amino group at the C2 position.

Physicochemical Properties

A summary of the key physicochemical properties of **C4-ceramide** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₂₂ H ₄₃ NO ₃	[3][4]
Formula Weight	369.60	[4]
CAS Number	74713-58-9	[3][4]
Melting Point	69 - 70 °C	[4]
Appearance	White to off-white powder	[5]
Solubility	DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): <50 µg/ml	[3]
XLogP3	6.4	[5]
Hydrogen Bond Donor Count	3	[5]
Hydrogen Bond Acceptor Count	3	[5]

Biological Functions and Signaling Pathways


C4-ceramide is a bioactive sphingolipid that acts as a second messenger in a multitude of cellular signaling pathways, influencing processes such as apoptosis, cell cycle arrest, and cellular stress responses.[6][7][8] Its ability to readily cross cell membranes makes it an invaluable tool for studying the downstream effects of ceramide accumulation.[3]

Apoptosis

One of the most well-documented roles of ceramide is the induction of apoptosis, or programmed cell death.[1][9] Exogenously added **C4-ceramide** has been shown to trigger apoptosis in various cell types, including cancer cells.[3] The pro-apoptotic effects of ceramide are mediated through several interconnected pathways.

Ceramide can accumulate in the mitochondrial outer membrane, where it is proposed to form channels that facilitate the release of pro-apoptotic proteins like cytochrome c into the cytosol. [10] This release activates the caspase cascade, leading to the execution of the apoptotic program.

The signaling pathway for ceramide-induced apoptosis is depicted below:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Regulation of sphingolipid synthesis by the G1/S transcription factor Swi4 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to C4-Ceramide: Structure, Properties, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15286528#c4-ceramide-structure-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com